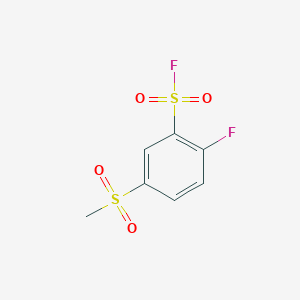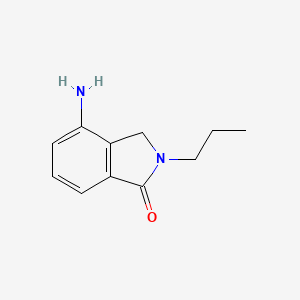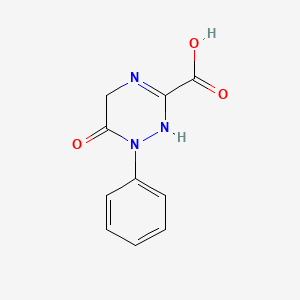
5-Fluoro-7-methoxyisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-7-methoxyisoquinoline is a fluorinated derivative of isoquinoline, a nitrogen-containing heteroaromatic compound. Isoquinolines are widely found in naturally occurring alkaloids and are essential in pharmaceutical, agricultural, and materials sciences due to their various bioactivities and useful physical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-7-methoxyisoquinoline can be achieved through several methodologies:
Direct Fluorination: This involves the direct introduction of a fluorine atom onto the isoquinoline ring.
Cyclization of Pre-Fluorinated Precursors: This method involves the construction of the isoquinoline ring via cyclization of a precursor that already contains a fluorinated benzene ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as cost, yield, and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
5-Fluoro-7-methoxyisoquinoline undergoes various chemical reactions, including:
Substitution: The fluorine atom in this compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3), Potassium tert-butoxide (KOtBu)
Major Products
The major products formed from these reactions include various fluorinated and methoxylated isoquinoline derivatives, which can have different biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
5-Fluoro-7-methoxyisoquinoline has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5-Fluoro-7-methoxyisoquinoline involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with biological molecules, leading to unique bioactivities . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Fluoroisoquinoline: Another fluorinated isoquinoline with similar properties but different substitution patterns.
5-Fluoroisoquinoline: Lacks the methoxy group, leading to different chemical and biological properties.
7-Methoxyisoquinoline: Lacks the fluorine atom, resulting in different bioactivities and chemical reactivity.
Uniqueness
5-Fluoro-7-methoxyisoquinoline is unique due to the presence of both a fluorine atom and a methoxy group on the isoquinoline ring. This combination of substituents provides the compound with distinct chemical and biological properties, making it valuable for various scientific and industrial applications .
Eigenschaften
Molekularformel |
C10H8FNO |
|---|---|
Molekulargewicht |
177.17 g/mol |
IUPAC-Name |
5-fluoro-7-methoxyisoquinoline |
InChI |
InChI=1S/C10H8FNO/c1-13-8-4-7-6-12-3-2-9(7)10(11)5-8/h2-6H,1H3 |
InChI-Schlüssel |
HQOCKKLKWVFXSF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=CN=C2)C(=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


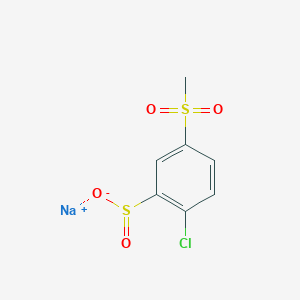
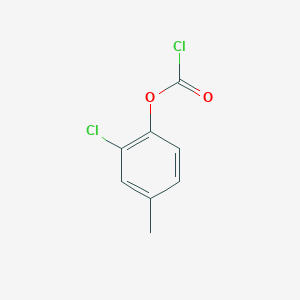
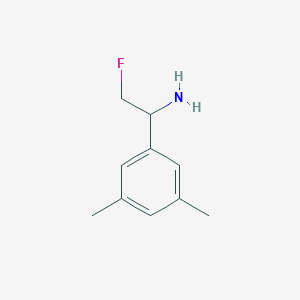
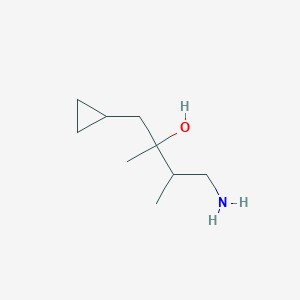
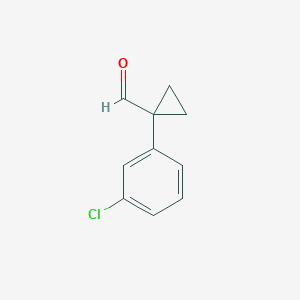
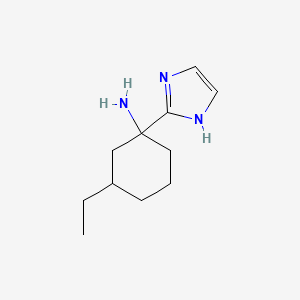
![(1S,3s)-3-[(methylcarbamoyl)oxy]-1-(4-methylphenyl)cyclobutane-1-carboxylic acid](/img/structure/B13226976.png)
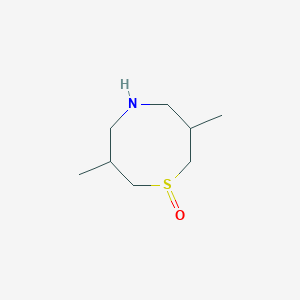
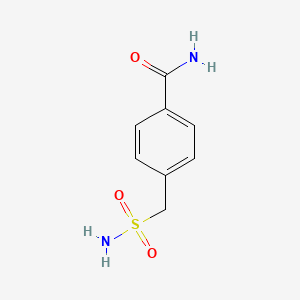
![2-{[(Tert-butoxy)carbonyl]amino}-4-cyclopropyl-1,3-oxazole-5-carboxylic acid](/img/structure/B13226992.png)
![1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13227000.png)
